molecular formula C17H24ClNO3 B3008175 3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide CAS No. 2034450-39-8

3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide

Cat. No. B3008175
CAS RN: 2034450-39-8
M. Wt: 325.83
InChI Key: PXWXLBJJMYTBNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The precise synthesis of 3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide is not detailed, but it can be inferred that careful control of reaction conditions would be necessary to achieve the desired regioisomer, and spectroscopic techniques may not be sufficient for unambiguous structure determination, necessitating the use of single-crystal X-ray analysis.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl groups can be complex, and the determination of their structure often requires advanced techniques such as single-crystal X-ray analysis . The vibrational spectra and molecular geometry of related compounds have been computed using density functional theory, which could also be applied to the compound to predict its structure and vibrational properties .

Chemical Reactions Analysis

The related compounds discussed in the papers are likely to undergo various chemical reactions, including electrophilic and nucleophilic attacks, as suggested by molecular electrostatic potential studies . These studies indicate that the negative electrostatic potential regions are localized over the carbonyl group and phenyl rings, while the positive regions are localized over the nitrogen atoms. This information could be extrapolated to predict the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the nonlinear optical properties of related compounds have been evaluated, and the first and second hyperpolarizabilities have been determined . This suggests that the compound may also exhibit interesting optical properties. Additionally, the docking study of a related compound with kinesin spindle protein indicates potential biological activity, which could be relevant for the compound .

Scientific Research Applications

Alternative Research Findings

While direct information on the specified compound was not found, research on related chemical structures and activities provides insights into potential areas of application, such as drug development, material science, and chemical synthesis. For example, studies on similar pyrazole derivatives and their biological activities highlight the importance of these compounds in developing new pharmaceuticals with potential antibacterial, anti-inflammatory, and analgesic properties.

  • Chemical Synthesis and Biological Activity : Research on related compounds, such as pyrazole derivatives, has shown significant biological activities, including anti-inflammatory, antimicrobial, and analgesic effects. These studies suggest that similarly structured compounds could be synthesized and evaluated for a range of biological activities, potentially leading to the development of new therapeutic agents (Sivakumar et al., 2020).

  • Material Science Applications : The design and synthesis of microcapsules using specific chemical compounds for controlled release applications in agriculture have been explored. For example, microcapsules prepared by interfacial polymerization for the controlled release of pesticides show the versatility of chemical compounds in material science applications (Yu et al., 2021).

  • Antimicrobial and Anti-inflammatory Agents : Novel pyrazole, isoxazole, and other heterocyclic compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These studies contribute to the understanding of how chemical modifications can influence biological activity, leading to the development of new drugs (Kendre et al., 2015).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c18-15-3-1-2-13(12-15)4-5-17(21)19-9-6-16(20)14-7-10-22-11-8-14/h1-3,12,14,16,20H,4-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWXLBJJMYTBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)CCC2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)propanamide

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